molecular formula C17H19F3N6O2 B2747033 5,6-dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034600-40-1

5,6-dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2747033
CAS No.: 2034600-40-1
M. Wt: 396.374
InChI Key: DXCNLFYNXZUFHN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a sophisticated small molecule designed for advanced pharmaceutical and biochemical research. This compound features a piperazine-linked bispyrimidine core, a structure frequently encountered in medicinal chemistry for its ability to interact with a variety of biological targets. The presence of the pyrimidine and piperazine motifs suggests potential application in the development of kinase inhibitors . Kinases are a major class of enzymes involved in signal transduction and are prominent therapeutic targets in areas such as oncology and inflammatory diseases. The trifluoromethyl group on the pyrimidine ring is a common bioisostere used to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This molecular architecture indicates that the compound is a valuable chemical tool for probing enzyme function and for hit-to-lead optimization campaigns in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-11-12(2)23-10-26(16(11)28)8-15(27)25-5-3-24(4-6-25)14-7-13(17(18,19)20)21-9-22-14/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCNLFYNXZUFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one, with the CAS number 2034600-40-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H19_{19}F3_3N6_6O2_2
  • Molecular Weight : 396.4 g/mol
    These properties contribute to its interaction with biological targets and influence its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to 5,6-dimethyl-3-(2-oxo...) exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The trifluoromethyl group is particularly noted for enhancing bioactivity in pyrimidine derivatives.

Anticancer Activity

A study evaluating the anticancer potential of trifluoromethyl pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • PC3 (Prostate Cancer) : Compounds showed up to 64.20% inhibition.
  • K562 (Leukemia) : Inhibition rates reached 37.80%.
  • HeLa (Cervical Cancer) : Up to 48.25% inhibition was observed.
    These results suggest that the presence of the trifluoromethyl group may enhance the anticancer efficacy of these compounds compared to standard treatments like doxorubicin .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of pyrimidine derivatives, including those structurally related to 5,6-dimethyl-3-(2-oxo...). In particular:

  • Compounds demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglial cells.
  • The reduction in apoptosis markers like cleaved caspase-3 indicates potential therapeutic applications in neurodegenerative diseases .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, leading to reduced cell proliferation in cancer cells .
  • Anti-inflammatory Pathways : The inhibition of NF-kB signaling pathways suggests a role in reducing inflammation, which is beneficial in conditions like neurodegeneration .
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest at specific phases, contributing to their anticancer effects.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of related pyrimidine derivatives:

  • A review highlighted various pyrimidine compounds with promising therapeutic potentials against cancer and inflammation .
  • An experimental study demonstrated the synthesis of novel triazole-pyrimidine hybrids that exhibited significant neuroprotective activity through modulation of apoptosis and inflammation pathways .
  • Another investigation into trifluoromethyl pyrimidines revealed their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, suggesting a new avenue for cancer therapy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 5,6-dimethyl derivatives exhibit significant anticancer properties. For instance, derivatives that target the mTOR (mechanistic target of rapamycin) pathway have shown promise in inhibiting tumor growth. The mTOR pathway is crucial for cell growth and proliferation, making it a prime target for cancer therapies. Compounds structurally related to 5,6-dimethyl derivatives have been developed as mTOR inhibitors, demonstrating effective inhibition at low concentrations in cellular models .

Antimicrobial Properties

Compounds featuring trifluoromethyl groups have been noted for their enhanced biological activity against various pathogens. The incorporation of such groups in the structure of 5,6-dimethyl derivatives may enhance their efficacy as antimicrobial agents. A study highlighted the importance of trifluoromethyl substitutions in improving the potency of compounds against resistant bacterial strains .

Neurological Applications

The potential for neuroprotective effects has also been explored with similar pyrimidine-based compounds. These compounds may interact with neurotransmitter systems or inhibit pathways involved in neurodegeneration. Research on related structures has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a therapeutic role in neurodegenerative diseases .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 5,6-dimethyl derivatives. Key findings from SAR studies include:

Structural Feature Impact on Activity
Trifluoromethyl groupIncreases lipophilicity and biological activity
Piperazine linkageEnhances interaction with biological targets
Carbonyl moietyImproves binding affinity to target proteins

These insights can guide future modifications to enhance therapeutic efficacy while minimizing side effects.

Development of mTOR Inhibitors

A notable case study involved the synthesis and evaluation of pyrimidine derivatives as mTOR inhibitors. The compound exhibited potent inhibition of mTORC1 and mTORC2 pathways at nanomolar concentrations, leading to reduced tumor growth in xenograft models .

Antimicrobial Testing

In another study, a series of trifluoromethyl-substituted pyrimidine derivatives were screened against various bacterial strains. The results showed that certain modifications significantly increased antibacterial activity, suggesting that similar modifications could be applied to the 5,6-dimethyl compound for enhanced efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Pyrimidinone Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrimidin-4(3H)-one 5,6-dimethyl; 3-(2-oxoethyl-piperazine-4-(6-(trifluoromethyl)pyrimidin-4-yl)) Trifluoromethyl, piperazine
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 8-pyrazole-piperidine-4-(2,4-difluorophenyl) Difluorophenyl, piperidine
5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; 2-(piperazin-1-ylmethyl) Piperazine, thiophene-fused core
2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone Pyrimidin-4(3H)-one 2-(pyrazole-benzyl); 6-(trifluoromethyl) Trifluoromethyl, benzyl-pyrazole

Key Observations:

Core Modifications: The target compound and share a pyrimidin-4(3H)-one core, whereas and feature pyrido-pyrimidinone and thieno-pyrimidinone cores, respectively. Fused rings (e.g., thiophene in ) may enhance planarity and π-π stacking interactions, while pyrido extensions () could alter solubility.

Substituent Effects :

  • Trifluoromethyl Groups : Present in the target compound and , this group increases electronegativity and resistance to oxidative metabolism.
  • Piperazine/Piperidine Linkers : The target compound uses a piperazine linker, offering two nitrogen sites for hydrogen bonding, while employs a piperidine ring, which is less basic but more lipophilic.
  • Aromatic Substitutions : includes a 2,4-difluorophenyl group, which may enhance binding to hydrophobic pockets in biological targets, analogous to kinase inhibitors like gefitinib.

Synthetic Routes :

  • The target compound’s synthesis likely involves reductive amination (e.g., sodium triacetoxyborohydride-mediated coupling) to attach the piperazine moiety, similar to methods in .
  • and describe HCl/THF deprotection steps for pyrazole intermediates, suggesting shared strategies for functional group manipulation.

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability : Piperazine derivatives (target, ) are prone to N-oxidation, but the 5,6-dimethyl groups in the target may sterically hinder metabolic degradation.
  • Solubility: Pyrido-pyrimidinones () may exhibit lower aqueous solubility due to fused aromatic systems, whereas the target compound’s piperazine linker could enhance solubility via protonation at physiological pH.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can coupling efficiency be optimized?

The synthesis involves introducing the trifluoromethylpyrimidine-piperazine moiety via nucleophilic substitution or coupling reactions. A critical challenge is achieving regioselectivity during the formation of the ethyl-oxo linker. Methodological optimization includes:

  • Coupling Reagents : Use of EDCI/HOBt or DCC for amide bond formation between the piperazine and pyrimidinone core .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) isolates the target compound. Purity is confirmed via HPLC (≥95%) and 1H^1H/13C^{13}C-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H-NMR resolves methyl groups (δ 1.2–2.5 ppm) and the oxo-piperazine proton environment (δ 3.0–4.5 ppm). 19F^{19}F-NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and stereochemistry, as demonstrated for analogous pyrimidinones .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., FRET-based) at 1–100 µM concentrations .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and microsomal stability assays (human/rat liver microsomes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific target?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing dimethyl groups with ethyl or halogens) .
  • Piperazine Substitutions : Compare activity of 4-(6-trifluoromethylpyrimidin-4-yl)piperazine with other arylpiperazines (e.g., phenyl, pyridyl) .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. MD simulations (AMBER) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 inhibition assays) .
  • Formulation Adjustments : Nanoemulsions or cyclodextrin complexes improve bioavailability .
  • Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) to validate target interaction in live cells .

Q. How can reaction mechanisms for key synthetic steps be elucidated to improve yield?

  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., piperazine coupling) .
  • Isotope Labeling : 18O^{18}O-labeling tracks oxygen incorporation during oxo-group formation .
  • Computational Analysis : DFT calculations (Gaussian) model transition states and activation energies for nucleophilic substitutions .

Methodological and Regulatory Considerations

Q. What analytical quality control protocols ensure batch-to-batch consistency?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via UPLC-PDA .
  • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>99%) if asymmetric synthesis is used .

Q. How should researchers align synthesis and testing with CRDC guidelines for chemical engineering?

  • Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction parameters (e.g., pH, temperature) .
  • Separation Technologies : Use membrane filtration or centrifugal partition chromatography for large-scale purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.